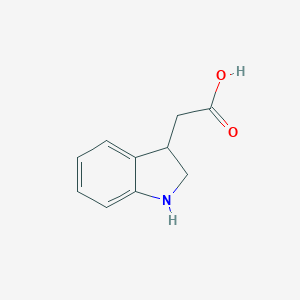

2-(Indolin-3-yl)acetic acid

Vue d'ensemble

Description

2-(Indolin-3-yl)acetic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound an important compound in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Indolin-3-yl)acetic acid typically involves the reaction of indole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or catalytic processes. These methods aim to improve the yield and purity of the product while minimizing the environmental impact of the synthesis.

Analyse Des Réactions Chimiques

Multicomponent Reactions

2-(Indolin-3-yl)acetic acid derivatives are implicated in one-pot multicomponent reactions (MCRs) due to the reactivity of the indoline core and carboxylic acid functionality. For example:

-

Formation of Heterocycles : In analogous systems, 3-acetylindole reacts with 2-iodo-N-phenylbenzamides and terminal alkynes under aerobic conditions to yield benzyl-3-(indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones (e.g., 14 , Scheme 5 in ). The acetic acid group in this compound could similarly participate in nucleophilic additions or cyclizations.

-

Catalytic Systems : CuI with chiral ligands (e.g., cyclohexane-diylbis(azan-ylidene)diphenol) facilitates regioselective Sonogashira couplings . Such conditions may enable cross-coupling reactions involving the indoline ring.

Acid-Catalyzed Transformations

Acid-promoted reactions with indoline derivatives often lead to molecular diversity. Key observations include:

-

Domino Annulation : 3-Hydroxy-3-(indol-3-yl)indolin-2-ones react with cyclic β-enamino esters under acetic acid to yield diastereoisomeric oxindoles or polycyclic spirooxindoles, depending on temperature and substituents (Scheme 9 in ). For this compound, analogous acid-catalyzed dehydrations or ring-opening processes could generate fused heterocycles.

-

Mechanistic Pathways : Protonation of intermediates (e.g., α,β-unsaturated iminium ions) drives cyclization . The acetic acid group may act as a directing group or participate in tautomerization.

Cyclization and Spirocompound Formation

The indoline core is prone to cyclization, particularly under acidic or catalytic conditions:

-

Spirooxindole Synthesis : Reactions of 3-hydroxy-3-(indol-3-yl)indolin-2-ones with dimedone and phenacylideneoxindoles yield spirooxindoles (e.g., 26 , Scheme 9 in ). The carboxylic acid in this compound could facilitate similar intramolecular cyclizations.

-

Polycyclic Systems : Functionalized dihydroindolo[3,2-c]phenothiazines form via sequential ring-opening and annulation . The acetic acid moiety may stabilize transition states or intermediates.

Functionalization via Catalysis

Catalysts like PEG-400 and N-heterocyclic carbenes (NHCs) enhance reactivity in indole-based systems:

-

PEG-400 Mediated Reactions : 3-(Cyanoacetyl)-indoles combine with arylaldehydes and urea to form pyrano[2,3-b]indoles (e.g., 23 , Scheme 8 in ). The acetic acid group in this compound could undergo analogous Knoevenagel condensations or Michael additions.

-

NHC Catalysis : Thiazolium anions promote cyanosilylation and annulation , suggesting potential for asymmetric synthesis with this compound derivatives.

Comparative Reactivity Table

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

The indole moiety is prevalent in many pharmaceuticals, making 2-(Indolin-3-yl)acetic acid a valuable starting material in drug development. Its derivatives have shown promise as potential anticancer agents due to their ability to inhibit specific tyrosine kinases involved in cancer progression. For instance, studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and MCF7 (breast cancer) .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 0.016 |

| This compound | MCF7 | 0.021 |

| 3-benzylidene indole-2-one | HT-29 | 0.045 |

| 3-phenyliminoindole-2-one | MCF7 | 0.038 |

These results indicate that modifications to the indole structure can enhance cytotoxic properties, making it a target for further research .

Plant Biology

Due to its structural similarity to natural auxins like indole-3-acetic acid (IAA), this compound is being investigated as a synthetic auxin with potential applications in plant growth regulation. Studies suggest that it may influence cell division and elongation processes in plants, which are critical for agricultural applications .

Table 2: Potential Effects of this compound on Plant Growth

| Effect on Plants | Description |

|---|---|

| Cell Division | Promotes mitotic activity |

| Root Formation | Enhances root elongation and branching |

| Fruit Development | May influence fruit set and ripening |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indole derivatives, researchers synthesized a series of compounds based on this compound. The most promising derivative demonstrated an IC50 value of 0.016 µM against HT-29 cells, indicating potent anticancer activity . This study highlights the potential of this compound in developing new cancer therapies.

Case Study 2: Plant Growth Regulation

Research conducted on the application of synthetic auxins derived from indole compounds revealed that this compound could significantly enhance root growth in tomato plants when applied at specific concentrations. This effect was attributed to the compound's ability to mimic natural auxin activity, leading to improved nutrient uptake and overall plant health .

Mécanisme D'action

The mechanism of action of 2-(Indolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes. Additionally, the compound may influence signaling pathways involved in cell growth and differentiation.

Comparaison Avec Des Composés Similaires

2-(Indolin-3-yl)acetic acid can be compared with other similar compounds, such as:

Indole-3-acetic acid: A well-known plant hormone that regulates growth and development.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness: What sets this compound apart is its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.

Activité Biologique

2-(Indolin-3-yl)acetic acid, also known as 2-IAA, is a compound structurally related to indole-3-acetic acid (IAA), a well-known plant growth hormone. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and agricultural sciences due to its potential biological activities.

- IUPAC Name : this compound

- CAS Number : 13083-41-5

- Molecular Formula : C10H9NO2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been suggested that 2-IAA may influence cellular pathways similar to those modulated by IAA, including:

- Signal Transduction : Interactions with receptors involved in growth and developmental processes.

- Gene Expression Modulation : Potentially affecting the expression of genes related to growth and stress responses in plants and possibly in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from indole structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of indole compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15.0 |

| This compound | HT29 (Colon Cancer) | 12.5 |

These findings suggest that this compound may induce apoptosis and inhibit cell cycle progression in cancer cells, similar to other indole derivatives .

Neuroprotective Effects

Research has indicated that indole derivatives can possess neuroprotective properties. A study explored the synthesis of new indole derivatives and their antioxidant activities, suggesting that compounds like this compound could be beneficial in preventing neurodegeneration by neutralizing free radicals and reducing oxidative stress .

Phytohormonal Activity

As a structural analog of IAA, this compound has been proposed to act as a phytohormone. Its ability to regulate plant growth processes such as cell elongation and division has been observed, indicating its potential application in agriculture for enhancing crop yields .

Case Studies

-

Cytotoxicity Assessment : A detailed cytotoxicity assessment was conducted on MCF7 and HT29 cell lines using the MTT assay. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT reagent addition and spectrophotometric analysis.

- Results : The compound exhibited an IC50 of 15 µM for MCF7 cells and 12.5 µM for HT29 cells, indicating strong potential for further development as an anticancer agent.

- Neuroprotective Studies : In a study aimed at evaluating the neuroprotective effects of indole derivatives, including this compound, on neuronal cell cultures exposed to oxidative stress, it was found that the compound significantly reduced cell death and improved cell survival rates compared to control groups.

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBPCLVYRILLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403918 | |

| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13083-41-5 | |

| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.